A Comprehensive Technical Guide to Tert-butyl 5-fluoroisoindoline-2-carboxylate: Properties, Characterization, and Handling
A Comprehensive Technical Guide to Tert-butyl 5-fluoroisoindoline-2-carboxylate: Properties, Characterization, and Handling
Introduction
Tert-butyl 5-fluoroisoindoline-2-carboxylate, identified by CAS number 871013-94-4, is a fluorinated heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development.[1][2] As a synthetic building block, it provides a valuable scaffold for the construction of more complex molecular architectures. The incorporation of a fluorine atom can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound, often enhancing metabolic stability, membrane permeability, and binding affinity. Furthermore, the isoindoline core offers a rigid, three-dimensional structure, while the tert-butyloxycarbonyl (Boc) protecting group ensures stability during multi-step syntheses and allows for controlled deprotection under specific acidic conditions. This guide provides an in-depth overview of its physical properties, analytical characterization, safe handling protocols, and applications.
Physicochemical Properties
The fundamental physical and chemical properties of Tert-butyl 5-fluoroisoindoline-2-carboxylate are summarized below. These predicted and observed characteristics are crucial for planning synthetic routes, purification strategies, and storage. The compound's state as a white to off-white solid at room temperature makes it convenient for handling and weighing in a laboratory setting.[1][2]
| Property | Value | Source |
| CAS Number | 871013-94-4 | [1][2] |
| Molecular Formula | C₁₃H₁₆FNO₂ | [1][2] |
| Molecular Weight | 237.27 g/mol | [1][2] |
| Appearance | White to off-white solid | [1][2] |
| Boiling Point | 310.0 ± 42.0 °C (Predicted) | [1][2] |
| Density | 1.180 ± 0.06 g/cm³ (Predicted) | [1][2] |
| pKa | -1.67 ± 0.20 (Predicted) | [1][2] |
| Storage | Store at room temperature in a dry, cool, well-ventilated place.[1][3] | [1][3] |
Synthesis and Characterization Workflow
Verifying the identity, purity, and integrity of any chemical reagent is a cornerstone of reproducible science. The following section outlines a standard workflow for the synthesis and subsequent analytical validation of Tert-butyl 5-fluoroisoindoline-2-carboxylate.
Conceptual Synthetic Pathway
While various proprietary methods exist, a plausible synthesis of Tert-butyl 5-fluoroisoindoline-2-carboxylate can be conceptualized from commercially available starting materials. A common approach involves the formation of the isoindoline ring followed by N-protection. The choice of the Boc protecting group is strategic; it is stable to a wide range of reaction conditions but can be cleanly removed with mild acid, providing an orthogonal protecting group strategy in complex syntheses.
Caption: Conceptual synthetic workflow for Tert-butyl 5-fluoroisoindoline-2-carboxylate.
Analytical Characterization Protocol
A multi-technique approach is essential for unambiguous structure confirmation and purity assessment.
Objective: To confirm the chemical identity and determine the purity of a synthesized batch of Tert-butyl 5-fluoroisoindoline-2-carboxylate.
Methodology:
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Sample Preparation:
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Accurately weigh ~5-10 mg of the compound for NMR analysis and dissolve in 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Prepare a ~1 mg/mL stock solution in a suitable solvent like methanol or acetonitrile for LC-MS and HPLC analysis. Dilute as necessary.
-
-
NMR Spectroscopy (Structural Confirmation):
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Technique: ¹H NMR, ¹³C NMR, ¹⁹F NMR.
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Rationale: Provides definitive information on the chemical structure, proton/carbon environment, and the presence of the fluorine atom. The distinct signal from the tert-butyl group (~1.5 ppm) and the characteristic splitting patterns of the aromatic and benzylic protons are key identifiers. ¹⁹F NMR confirms the presence and environment of the fluorine substituent.
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-
Liquid Chromatography-Mass Spectrometry (LC-MS) (Identity & Purity):
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Technique: Reverse-phase LC coupled with an electrospray ionization (ESI) mass spectrometer.
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Rationale: Confirms the molecular weight of the compound. The expected mass for the protonated molecule [M+H]⁺ is approximately 238.12. The LC component provides an initial assessment of purity by separating the main compound from potential impurities.
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-
High-Performance Liquid Chromatography (HPLC) (Quantitative Purity):
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Technique: UV-detected HPLC, typically on a C18 column.
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Rationale: Provides a quantitative measure of purity by calculating the area percentage of the main peak relative to all other peaks detected at a specific wavelength (e.g., 254 nm).
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Caption: Standard analytical workflow for compound validation.
Safety and Handling
Proper handling is imperative to ensure laboratory safety. This compound is considered hazardous and requires appropriate precautions.[2]
| Hazard Information | Details | Source |
| Signal Word | Warning | [2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][4] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][4][5] |
Personal Protective Equipment (PPE) and Engineering Controls:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][5]
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Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
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Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[5]
-
Respiratory Protection: Avoid dust formation.[3] If ventilation is inadequate, use an approved respirator.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, get medical advice.[3][5]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][5]
-
Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell. Do NOT induce vomiting.[3][5]
Applications in Drug Discovery
The true value of Tert-butyl 5-fluoroisoindoline-2-carboxylate lies in its application as a versatile intermediate in the synthesis of high-value molecules.
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Fluorinated Scaffolds: The presence of fluorine is a well-established strategy in medicinal chemistry to block metabolic sites (e.g., para-hydroxylation of an aromatic ring), modulate pKa, and enhance binding interactions through favorable electrostatic or hydrophobic contacts.
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Rigid Linkers: The isoindoline core provides a conformationally restricted linker element. This is highly desirable in designing molecules where precise positioning of different pharmacophores is critical for biological activity.
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PROTACs and Molecular Glues: A prominent application area is in the development of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target. The linker connecting the two ligands is crucial for efficacy. The related tert-butyl 5-bromoisoindoline-2-carboxylate is known as a PROTAC linker, suggesting the 5-fluoro analog serves a similar role, offering different physicochemical properties.[6]
Sources
- 1. tert-butyl5-fluoroisoindoline-2-carboxylate CAS#: 871013-94-4 [m.chemicalbook.com]
- 2. tert-butyl5-fluoroisoindoline-2-carboxylate | 871013-94-4 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]
- 6. medchemexpress.com [medchemexpress.com]
